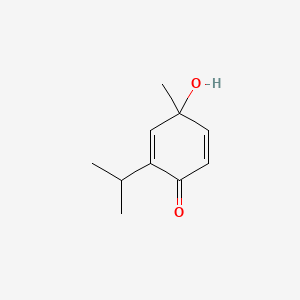
4-Hydroxy-4-methyl-2-propan-2-ylcyclohexa-2,5-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-4-methyl-2-propan-2-ylcyclohexa-2,5-dien-1-one typically involves the reaction of 2,6-di-tert-butylphenol with oxidizing agents. One common method is the oxidation of 2,6-di-tert-butylphenol using reagents such as potassium permanganate or hydrogen peroxide under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. The use of continuous flow reactors and catalytic processes can enhance the efficiency and yield of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-4-methyl-2-propan-2-ylcyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones.
Reduction: It can be reduced to form the corresponding cyclohexanol derivative.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products
Oxidation: Quinones.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted cyclohexadienone derivatives.
Aplicaciones Científicas De Investigación
4-Hydroxy-4-methyl-2-propan-2-ylcyclohexa-2,5-dien-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organic compounds.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used as an intermediate in the production of antioxidants and stabilizers for polymers.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-4-methyl-2-propan-2-ylcyclohexa-2,5-dien-1-one involves its ability to donate hydrogen atoms, which can neutralize free radicals. This antioxidant activity is attributed to the presence of the hydroxyl group and the stability of the resulting phenoxyl radical. The compound can interact with various molecular targets and pathways involved in oxidative stress and inflammation .
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Di-tert-butylphenol
- 2,6-Di-tert-butyl-4-methylphenol (BHT)
- 2,6-Di-tert-butyl-4-hydroxybenzaldehyde
Uniqueness
4-Hydroxy-4-methyl-2-propan-2-ylcyclohexa-2,5-dien-1-one is unique due to its specific structure, which imparts distinct antioxidant properties. Compared to similar compounds, it has a higher stability of the phenoxyl radical, making it a more effective antioxidant .
Propiedades
Fórmula molecular |
C10H14O2 |
|---|---|
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
4-hydroxy-4-methyl-2-propan-2-ylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C10H14O2/c1-7(2)8-6-10(3,12)5-4-9(8)11/h4-7,12H,1-3H3 |
Clave InChI |
WRZMTCFJCIPNFG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(C=CC1=O)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



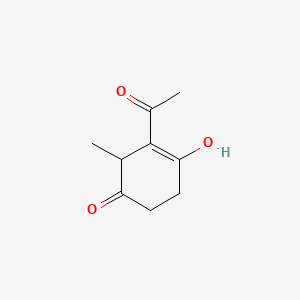
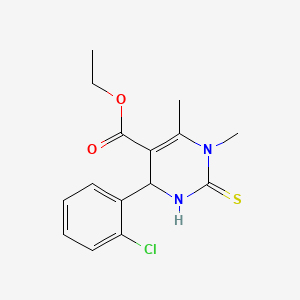
![4-[2-(piperidin-1-yl)ethyl]-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B13836242.png)
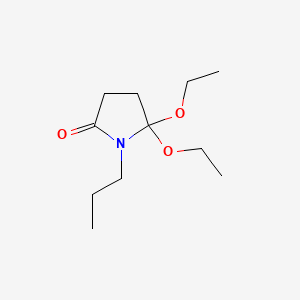
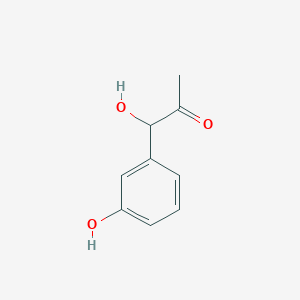
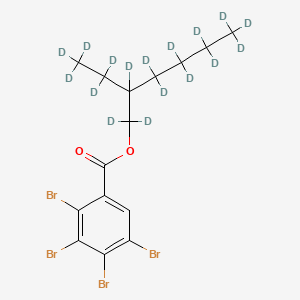
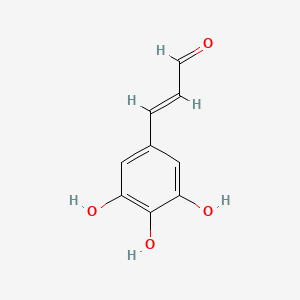

![ethyl 9-[(2R,5S)-4,5-diacetyloxy-6-(acetyloxymethyl)-3-(1,3-dioxoisoindol-2-yl)oxan-2-yl]oxynonanoate](/img/structure/B13836275.png)

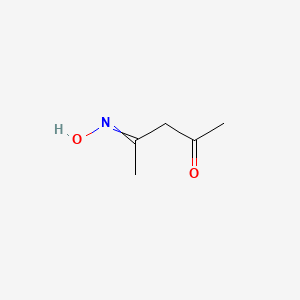
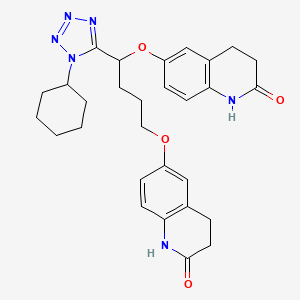
![N-[3-(5-aminonaphthalen-1-yl)propyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13836296.png)
